![molecular formula C23H20FN5O2 B6585210 4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251551-41-3](/img/structure/B6585210.png)
4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide
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Description
4-cyano-N-{1-[3-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}benzamide, or 4-CN-FPP, is a small molecule that has recently been gaining attention in the scientific community for its potential applications in various scientific fields. 4-CN-FPP is a synthetic compound that can be used as a reagent in organic synthesis, as a building block for drug development, and as a research tool in biochemistry and physiology.
Scientific Research Applications
Thermodynamic Properties and Polymorphism
The compound has been studied for its polymorphism and thermodynamic properties . Techniques such as adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) have been used to elucidate these properties .
Synthesis of Nitriles
The compound is involved in the synthesis of nitriles . Chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yield 4-cyano pyrazole, whereas in basic medium, they yield 5-amino pyrazoles as the major product .
Antitumor Activity
Some derivatives of the compound have shown promising antitumor activity . Better antitumor activity has been linked to derivatives with either 4-bromophenyl or 3,4-dimethoxyphenyl moieties .
Cytotoxic Properties
The compound has been studied for its cytotoxic properties . Structure-activity relationship analysis indicates that new compounds show better anticancer activity when a hydrogen atom in position 1 of the pyrazole ring is substituted with a phenyl group .
Gas Generating Composition
The compound has potential applications in gas generating compositions . For example, 4,5-bis (4,5-diamine-1,2,4-triazole-3-yl)-2 H -1,2,3-triazole was designed and a series of energetic salts were synthesized .
properties
IUPAC Name |
4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-18-7-5-16(6-8-18)21-20(14-26-28-21)23(31)29-11-9-19(10-12-29)27-22(30)17-3-1-15(13-25)2-4-17/h1-8,14,19H,9-12H2,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIZGZULIPDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[1-[5-(4-fluorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]benzamide |
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